molecular formula C21H22N4O2S B11574770 3-(4-Tert-butylphenyl)-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Tert-butylphenyl)-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11574770
M. Wt: 394.5 g/mol
InChI Key: FRINXYYIUYXLGK-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butylphenyl)-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-tert-butylbenzohydrazide with 3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate hydrazone. This intermediate then undergoes cyclization with thiosemicarbazide under acidic conditions to yield the desired triazolothiadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butylphenyl)-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Tert-butylphenyl)-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenyl)-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of essential biomolecules, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-Tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone
  • 2-{[5-(4-Tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide

Uniqueness

3-(4-Tert-butylphenyl)-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of structural features, which contribute to its diverse biological activities and potential applications. The presence of both tert-butyl and dimethoxyphenyl groups enhances its stability and reactivity, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C21H22N4O2S

Molecular Weight

394.5 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C21H22N4O2S/c1-21(2,3)15-9-6-13(7-10-15)18-22-23-20-25(18)24-19(28-20)14-8-11-16(26-4)17(12-14)27-5/h6-12H,1-5H3

InChI Key

FRINXYYIUYXLGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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